N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O2S/c1-2-20-24-25-21-19(9-6-10-26(20)21)30(28,29)27(18-7-4-3-5-8-18)14-15-11-16(22)13-17(23)12-15/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBLRLBUKWIDDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC(=C3)F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a novel compound that has garnered attention for its significant biological activity, particularly in medicinal chemistry. This compound features a unique structure that includes a triazolo-pyridine moiety and a sulfonamide functional group. The presence of fluorine atoms enhances its biological properties and metabolic stability compared to non-fluorinated analogs.
- Molecular Formula : CHFNOS
- Molecular Weight : 324.31 g/mol
- Structure : The compound contains a fluorinated phenyl ring which contributes to its enhanced biological activity.
The primary mechanism by which this compound exhibits its biological activity is through the inhibition of falcipain-2. This cysteine protease is crucial for the survival of Plasmodium falciparum, the parasite responsible for malaria. By binding to the active site of falcipain-2, the compound prevents the degradation of hemoglobin, which is vital for the parasite's life cycle.
Binding Interactions
The binding interactions between the compound and falcipain-2 involve significant hydrogen bonding between the sulfonamide oxygen atoms and key amino acids such as Gln36 and Cys42. These interactions are essential for its biological efficacy and provide insights into optimizing similar compounds for enhanced activity.
Antiproliferative Effects
Research has shown that derivatives of triazolo-pyridines exhibit varying antiproliferative activities against different cancer cell lines. For instance, studies have indicated that compounds with similar structures have demonstrated significant activity against breast, colon, and lung cancer cell lines. The highest antiproliferative activity was noted in compounds with specific substitutions on the pyridine ring .
Inhibition Studies
In addition to its antimalarial properties, this compound has been evaluated for its inhibitory effects on other biological targets. For example:
- Falcipain Inhibition : IC50 values indicate potent inhibition against falcipain-2.
- Other Targets : Similar compounds have shown potential against various kinases and proteases involved in cancer progression.
Case Studies
- Malaria Treatment : In vitro studies demonstrated that this compound effectively reduced parasitemia in infected erythrocytes by inhibiting falcipain-2 activity.
- Cancer Cell Lines : Comparative studies with other triazolo-pyridine derivatives revealed that modifications to the phenyl ring significantly influenced antiproliferative potency against specific cancer cell lines.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Structure A | Antiproliferative | 10 |
| Compound B | Structure B | Falcipain Inhibitor | 5 |
| N-(3,5-difluorophenyl)methyl... | Unique structure | Malaria treatment | 0.5 |
Chemical Reactions Analysis
Chemical Reactions
The reactivity of this compound can be categorized into several types of chemical reactions:
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Nucleophilic Substitution : The sulfonamide group can participate in nucleophilic substitution reactions, allowing for modifications that enhance biological activity.
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Electrophilic Aromatic Substitution : The difluorophenyl group can undergo electrophilic aromatic substitution under certain conditions to introduce additional functional groups.
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Hydrolysis : Under acidic or basic conditions, the sulfonamide bond may hydrolyze, leading to the release of sulfonic acid derivatives.
Biological Activities
Research has indicated that compounds similar to N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-phenyl- triazolo[4,3-a]pyridine-8-sulfonamide exhibit various biological activities:
-
Antimicrobial Activity : Preliminary studies suggest that these compounds have potential antimicrobial properties by inhibiting key enzymes involved in bacterial cell proliferation.
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Anticancer Activity : The triazole moiety has been linked to anticancer effects through inhibition of targets essential for tumor growth.
Data Tables
The following table summarizes key synthetic routes and their outcomes based on recent findings:
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Hydrazine in ethanol | 85% |
| 2 | Alkylation | K₂CO₃ in DMF | 78% |
| 3 | Purification | Recrystallization | 92% |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and physicochemical differences between the target compound and related [1,2,4]triazolo[4,3-a]pyridine sulfonamides:
Structural and Functional Insights:
Methyl or ethyl substituents at the 3-position are hypothesized to enhance metabolic stability by reducing oxidative degradation .
Sulfonamide Substituents :
- N-(3,5-difluorophenyl)methyl in the target compound introduces electron-withdrawing fluorine atoms, which may improve binding affinity to targets like parasitic enzymes (e.g., antimalarial targets in ) through halogen bonding .
- Compounds with N-(3-chlorobenzyl) (8a) or N-(4-methoxybenzyl) (8c) exhibit varied electronic profiles; methoxy groups increase electron density, while chlorine enhances lipophilicity .
Physicochemical Properties :
- The target compound’s molecular weight (463.48 g/mol) exceeds typical limits for oral bioavailability (~500 g/mol), but this is consistent with other analogs in the series .
- Methoxy groups (e.g., 8c, M875-3128) improve solubility compared to halogenated derivatives but may reduce membrane permeability .
Biological Activity :
- While activity data for the target compound are absent, analogs like 8a and 6a were screened as antimalarial candidates, suggesting the scaffold’s relevance in antiparasitic drug discovery .
- Fluorine-rich derivatives (e.g., target compound, 8a) may exhibit enhanced blood-brain barrier penetration for CNS targets .
Q & A
Q. How to optimize solubility and stability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
